Cas no 1220032-98-3 (4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride)

4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride
- 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidinehydrochloride
- 4-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride
- 4-(4-chloro-2-nitrophenoxymethyl)piperidine hydrochloride
- 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride
-
- インチ: 1S/C12H15ClN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
- InChIKey: YFFBBATVTHNOSD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[N+](=O)[O-])OCC1CCNCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 279
- トポロジー分子極性表面積: 67.1
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM311621-5g |
4-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride |
1220032-98-3 | 95% | 5g |
$559 | 2022-09-03 | |
TRC | C038630-125mg |
4-[(4-Chloro-2-nitrophenoxy)methyl]piperidinehydrochloride |
1220032-98-3 | 125mg |
$ 230.00 | 2022-06-06 | ||
TRC | C038630-250mg |
4-[(4-Chloro-2-nitrophenoxy)methyl]piperidinehydrochloride |
1220032-98-3 | 250mg |
$ 375.00 | 2022-06-06 | ||
Chemenu | CM311621-1g |
4-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride |
1220032-98-3 | 95% | 1g |
$186 | 2022-09-03 |
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochlorideに関する追加情報
Introduction to 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride (CAS No. 1220032-98-3)
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride (CAS No. 1220032-98-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research findings.
The chemical structure of 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride is defined by a piperidine ring attached to a 4-chloro-2-nitrophenyl group through an ether linkage. The presence of the chloro and nitro substituents imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The hydrochloride salt form of the compound enhances its solubility in aqueous media, making it suitable for various pharmaceutical applications.
In terms of synthesis, 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride can be prepared through a multi-step process involving the reaction of 4-chloro-2-nitrophenol with an appropriate piperidine derivative. The synthesis typically involves the formation of an ether bond between the phenol and the piperidine, followed by the conversion to the hydrochloride salt. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its potential use in drug development.
The biological activities of 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride have been extensively studied in various preclinical models. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are important targets in cancer therapy. Additionally, studies have demonstrated that 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Recent studies have also explored the pharmacokinetic properties of 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. For example, it has been found that the compound has good oral bioavailability and a favorable half-life, which are important considerations for its development as a therapeutic agent. Furthermore, preliminary toxicology studies have indicated that 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride has a favorable safety profile at therapeutic doses.
In the context of drug discovery and development, 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride has shown promise as a lead compound for further optimization. Researchers are actively working on modifying the chemical structure to enhance its potency and selectivity while minimizing potential side effects. These efforts involve computational modeling and high-throughput screening techniques to identify optimal derivatives with improved pharmacological properties.
The clinical potential of 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride is supported by several ongoing clinical trials. These trials are evaluating the safety and efficacy of the compound in various disease conditions, including cancer and inflammatory disorders. Preliminary results from these trials have been encouraging, with some patients showing significant improvements in their clinical outcomes.
In conclusion, 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride (CAS No. 1220032-98-3) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent is being actively explored through preclinical studies and clinical trials. As research in this area continues to advance, it is likely that this compound will play an important role in the development of new treatments for various diseases.
1220032-98-3 (4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride) 関連製品
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)
- 2230253-82-2(PKI-166 (hydrochloride))
- 1516147-87-7(methyl2-(1,3-oxazol-5-yl)ethylamine)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 1630470-28-8((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)
- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)




